molecular formula C13H12BrNO2 B1454284 N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide CAS No. 1072944-32-1

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

Cat. No. B1454284
CAS RN: 1072944-32-1
M. Wt: 294.14 g/mol
InChI Key: RLPAEHDFGVRAEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide” is 294.1 . Its molecular formula is C13H12BrNO2 . The InChI Key is RLPAEHDFGVRAEK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide” has a molecular weight of 294.1 and a molecular formula of C13H12BrNO2 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Antibacterial Activity

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide: has been studied for its potential as an antibacterial agent. Furan derivatives, including this compound, have shown efficacy against a range of bacterial strains. The compound’s mechanism involves disrupting bacterial cell wall synthesis or interfering with protein synthesis, which is crucial for bacterial growth . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antimicrobial Efficacy

Beyond its antibacterial properties, the compound has broader antimicrobial effects. It has been tested against various microbial pathogens, including fungi and viruses. The furan ring in the compound’s structure is known to contribute to its antimicrobial activity, offering a pathway to novel treatments for infections beyond bacteria, such as fungal infections and certain viruses .

Anti-Inflammatory Properties

The anti-inflammatory potential of furan derivatives is another area of interest. Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. Compounds like N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide are being explored for their ability to modulate inflammatory pathways, which could lead to new treatments for conditions like arthritis and asthma .

Anticancer Research

Cancer research has also benefited from compounds like N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide . Furan derivatives can exhibit cytotoxic activity against cancer cells by inducing apoptosis or inhibiting cell proliferation. This compound’s specific interactions with cancer cell lines are under investigation, which could lead to targeted cancer therapies .

Enzyme Inhibition

Enzymes play critical roles in various biological processes, and their inhibition can be therapeuticN-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated, such as metabolic disorders or neurodegenerative diseases .

Chemical Synthesis and Drug Design

Lastly, the compound serves as a building block in chemical synthesis and drug design. Its structural features, particularly the furan ring and bromo-methyl groups, make it a versatile precursor for synthesizing a wide range of chemical entities. This flexibility is valuable in medicinal chemistry for creating novel drug candidates with desired biological activities .

properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-9-7-10(4-5-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPAEHDFGVRAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674584
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide

CAS RN

1072944-32-1
Record name 4-Bromo-N-[(furan-2-yl)methyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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